5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclopropyl-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAKOXHWYAUPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is the cyclization of an amino-substituted pyrrole derivative with a cyclopropylamine derivative under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydrogen atoms on the pyrrolone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrrolone derivatives.
Scientific Research Applications
Medicine: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: : It can serve as a probe in biochemical studies to understand enzyme mechanisms.
Chemistry: : It can be used as a reagent in organic synthesis to create complex molecules.
Industry: : It can be employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison with Benzoimidazole-Containing Compounds
Key Observations :
Pharmacological and Functional Properties
Implications for the Target Compound :
- The benzoimidazole moiety in the target compound may support metal coordination, analogous to copper complexes in catalytic alcohol oxidation .
Physicochemical and Crystallographic Insights
While crystallographic data for the target compound are absent, software tools like SHELXL and ORTEP-3 are widely used for structural refinement of benzoimidazole derivatives. The cyclopropyl group’s strain may complicate crystallization compared to less rigid analogs like thieno-pyridinones .
Biological Activity
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 254.29 g/mol. The compound features a benzimidazole moiety, which is often associated with diverse biological activities, including anticancer and antimicrobial properties .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, its effects on enzyme inhibition, and its neuroprotective properties.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as a selective inhibitor of certain kinases involved in cancer progression. In vitro assays demonstrated that it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Animal studies suggest that it can mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The compound appears to enhance the expression of neurotrophic factors, promoting neuronal survival and growth.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cells .
- Neuroprotection in Rodent Models : In a rat model of induced neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to controls .
Data Summary Table
| Biological Activity | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | MCF-7 breast cancer cells | Dose-dependent cytotoxicity |
| Enzyme Inhibition | Inhibits cyclin-dependent kinases | In vitro assays | Cell cycle arrest and apoptosis |
| Neuroprotection | Enhances neurotrophic factor expression | Rodent models | Reduced oxidative stress; improved cognition |
Q & A
Q. What experimental frameworks are recommended for studying synergistic effects with other bioactive compounds?
- Methodological Answer : Use combination index (CI) methods:
- Fixed-ratio design : Mix compounds at equipotent ratios (e.g., 1:1 IC₅₀).
- Chou-Talalay assay : Calculate CI values (CI <1 = synergy; CI >1 = antagonism).
- Validate with isobologram analysis and mechanistic studies (e.g., target engagement assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
